

# Foncitril 4000 and its potential interaction with the gut microbiome

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                |           |  |  |  |
|----------------------|----------------|-----------|--|--|--|
| Compound Name:       | Foncitril 4000 |           |  |  |  |
| Cat. No.:            | B1204171       | Get Quote |  |  |  |

# Foncitril 4000 and the Gut Microbiome: A Technical Guide

Disclaimer: No direct scientific literature or clinical trial data was identified for a product specifically named "Foncitril 4000." This technical guide is based on the potential interactions of its presumed active ingredients—citric acid, sodium citrate, and potassium citrate—with the gut microbiome, drawing from existing research on these individual components. All findings and conclusions presented herein are inferred from studies on these substances and may not be directly applicable to a specific formulation of "Foncitril 4000."

# Introduction: The Bidirectional Relationship Between Drugs and the Gut Microbiome

The human gut microbiome is a complex and dynamic ecosystem that plays a crucial role in host health and disease. It is now well-established that a bidirectional relationship exists between the gut microbiota and xenobiotics, including therapeutic drugs.[1][2] Drugs can modulate the composition and function of the gut microbiome, while the microbiome can, in turn, influence the pharmacokinetics and pharmacodynamics of drugs.[2][3] This intricate interplay has significant implications for drug efficacy, toxicity, and inter-individual variability in treatment responses. This guide explores the potential interactions between **Foncitril 4000**, a compound understood to be composed of citric acid and its potassium and sodium salts, and the gut microbiome.



## Potential Mechanisms of Action of Foncitril 4000 Components on the Gut Microbiome

The primary components of **Foncitril 4000**—citric acid, sodium citrate, and potassium citrate—are known to influence the gastrointestinal environment and the resident microbial communities through several mechanisms.

### **Modulation of Intestinal pH**

Citric acid can lower the pH of the gastrointestinal tract.[4] This acidification can create a more favorable environment for the growth of beneficial bacteria, such as Lactobacillus and Bifidobacterium, while inhibiting the proliferation of pH-sensitive pathogens.[4][5]

#### **Enhancement of the Intestinal Barrier**

Research suggests that citric acid can improve the structural integrity of the small intestine. It has been shown to increase the villus-to-crypt ratio, which is indicative of a healthier intestinal lining.[5][6] Furthermore, citric acid can promote the expression of tight junction proteins, such as occludin, ZO-1, and claudin-1, which are critical for maintaining the intestinal barrier function.[6]

### **Direct Effects on Microbial Populations**

Studies have demonstrated that the components of **Foncitril 4000** can directly alter the composition of the gut microbiota.

- Citric Acid: In mouse models, dietary supplementation with citric acid has been found to increase the populations of beneficial microorganisms, including Bifidobacterium and Lactobacillus.[5][6]
- Potassium Sodium Hydrogen Citrate: In patients with uric acid stones, treatment with
  potassium sodium hydrogen citrate led to a significant decrease in the pathogenic bacterium
  Fusobacterium and an increase in short-chain fatty acid (SCFA)-producing bacteria like
  Lachnoclostridium and Parasutterella.[7] This shift was associated with an increase in butyric
  acid, a key energy source for colonocytes with anti-inflammatory properties.[7]



Sodium Citrate: High doses of sodium citrate have been shown to alter the beta diversity of
the gut microbiota in mice and change the ratio of Firmicutes to Bacteroidetes.[8] At a high
dose, an increase in the genera Corynebacterium and Staphylococcus was observed.[8]

## **Experimental Protocols**

The following are summaries of experimental methodologies from key studies investigating the effects of citric acid and citrate salts on the gut microbiome.

### Study on Citric Acid Supplementation in Mice

- Objective: To investigate the effects of citric acid on the growth performance, intestinal morphology, and gut microbiota of mice.
- Methodology:
  - Animal Model: Male C57BL/6J mice, 6-8 weeks old.
  - Experimental Groups:
    - Control group: Standard chow diet.
    - Citric acid group: Standard chow diet supplemented with 0.1 g/L citric acid in drinking water.
  - Duration: 4 weeks.
  - Sample Collection: Cecal contents were collected at the end of the study for 16S rRNA gene sequencing to analyze the gut microbiota composition. Intestinal tissue was collected for histological analysis of villus height and crypt depth.
  - Data Analysis: Microbial community differences were assessed using alpha and beta diversity metrics. Statistical significance of differences in bacterial abundance and intestinal morphology was determined using appropriate statistical tests (e.g., t-test, ANOVA).



# Study on Potassium Sodium Hydrogen Citrate in Uric Acid Stone Patients

- Objective: To evaluate the impact of potassium sodium hydrogen citrate (PSHC) on the gut microbiota and its metabolites in patients with uric acid stones.
- · Methodology:
  - Study Population: 37 patients with uric acid stones and 40 healthy controls. A subset of 12 patients completed a 3-month PSHC intervention.
  - Intervention: Oral administration of PSHC for 3 months.
  - Sample Collection: Fecal samples were collected at baseline and after 3 months of treatment for 16S rRNA gene sequencing and metabolomic analysis of short-chain fatty acids.
  - Data Analysis: Changes in the gut microbiota composition and SCFA concentrations were analyzed. Correlation analyses were performed to assess the relationship between changes in the microbiota, clinical parameters, and SCFA levels.

## **Quantitative Data Summary**

The following tables summarize the quantitative findings from the cited research.

Table 1: Effect of Citric Acid on Cecal Microbiota in Mice[5]

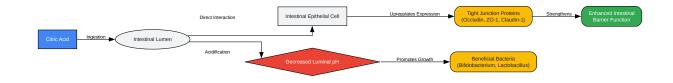
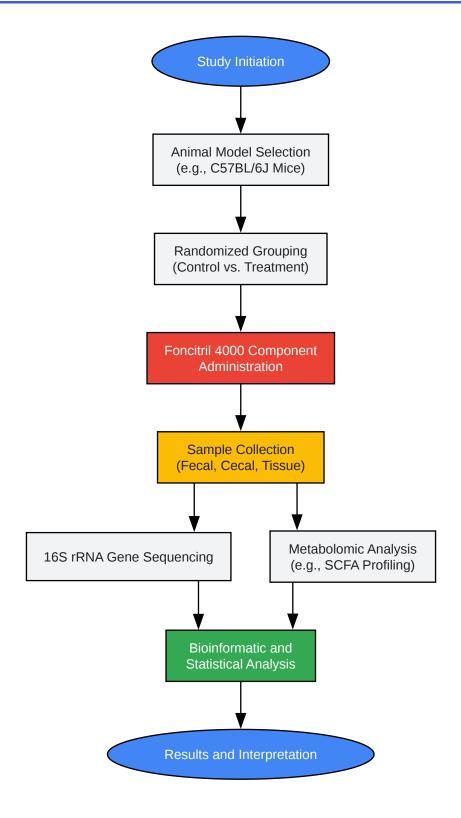

| Bacterial<br>Genus | Control Group<br>(Relative<br>Abundance %) | 0.1 g/L Citric<br>Acid Group<br>(Relative<br>Abundance %) | Fold Change | p-value |
|--------------------|--------------------------------------------|-----------------------------------------------------------|-------------|---------|
| Bifidobacterium    | 5.2 ± 1.1                                  | 10.8 ± 2.3                                                | +2.08       | < 0.01  |
| Lactobacillus      | 3.8 ± 0.9                                  | 7.1 ± 1.5                                                 | +1.87       | < 0.05  |

Table 2: Changes in Gut Microbiota in Uric Acid Stone Patients after PSHC Intervention[7]



| Bacterial<br>Genus    | Baseline<br>(Relative<br>Abundance %) | After 3 Months PSHC (Relative Abundance %) | Fold Change | p-value |
|-----------------------|---------------------------------------|--------------------------------------------|-------------|---------|
| Fusobacterium         | $1.5 \pm 0.4$                         | $0.6 \pm 0.2$                              | -2.50       | < 0.05  |
| Lachnoclostridiu<br>m | 2.1 ± 0.7                             | 3.9 ± 1.1                                  | +1.86       | < 0.05  |
| Parasutterella        | 0.8 ± 0.3                             | 1.7 ± 0.5                                  | +2.13       | < 0.05  |

# Visualizations: Signaling Pathways and Experimental Workflows Proposed Signaling Pathway of Citric Acid on the Intestinal Barrier




Click to download full resolution via product page

Caption: Proposed mechanism of citric acid enhancing the intestinal barrier.

# **Experimental Workflow for Investigating Microbiome Interactions**





Click to download full resolution via product page

Caption: A generalized experimental workflow for studying drug-microbiome interactions.

#### **Conclusion and Future Directions**



The available evidence strongly suggests that the components of **Foncitril 4000**—citric acid and its sodium and potassium salts—have the potential to modulate the gut microbiome. These effects include the promotion of beneficial bacteria, the inhibition of potential pathogens, and the enhancement of the intestinal barrier function. The observed increase in SCFA-producing bacteria is particularly noteworthy, given the crucial role of these metabolites in gut health and systemic immunity.

However, it is critical to reiterate that these findings are based on studies of the individual components. Future research should focus on the effects of the specific formulation of **Foncitril 4000** to account for any synergistic or antagonistic interactions between the ingredients. Such studies, employing rigorous methodologies as outlined in this guide, will be essential for a comprehensive understanding of the clinical implications of **Foncitril 4000** on the gut microbiome and overall patient health.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. What are the implications of drug-gut microbiome interactions in the clinical setting? [gutmicrobiotaforhealth.com]
- 2. Interaction between drugs and the gut microbiome PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Effects of citric acid supplementation on growth performance, intestinal morphology and microbiota, and blood parameters of geese from 1 to 28 days of age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citric Acid Promotes Immune Function by Modulating the Intestinal Barrier PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citric Acid Promotes Immune Function by Modulating the Intestinal Barrier PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potassium sodium hydrogen citrate intervention on gut microbiota and clinical features in uric acid stone patients PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. ifoodmm.com [ifoodmm.com]
- To cite this document: BenchChem. [Foncitril 4000 and its potential interaction with the gut microbiome]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1204171#foncitril-4000-and-its-potential-interaction-with-the-gut-microbiome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com